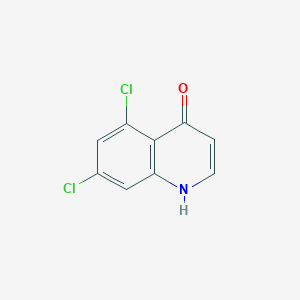

5,7-Dichloro-4-hydroxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHSYASHHORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885183 | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-52-9 | |

| Record name | 5,7-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dichloro 4 Hydroxyquinoline and Its Derivatives

Conventional Synthetic Routes to 5,7-Dichloro-4-hydroxyquinoline

Conventional methods for synthesizing the 4-hydroxyquinoline (B1666331) core, a precursor to this compound, often involve multi-step processes and harsh reaction conditions.

Multi-Step Synthesis from Halogenated Anilines

A primary route to this compound involves the use of halogenated anilines as starting materials. The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline derivatives. wikipedia.org This reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate then undergoes a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org In the context of this compound, a 3,5-dihaloaniline would be the logical starting material.

Another significant method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. wikipedia.org This reaction's outcome is temperature-dependent; lower temperatures favor the formation of a 4-hydroxyquinoline, while higher temperatures can lead to the 2-hydroxyquinoline (B72897) isomer, known as the Knorr quinoline (B57606) synthesis. wikipedia.org For the synthesis of this compound, a 3,5-dichloroaniline (B42879) would react with a suitable β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes an electrocyclic ring closing at elevated temperatures, often in a high-boiling solvent like mineral oil to improve yields. wikipedia.orgnih.gov

A patented industrial process describes the production of this compound (DCHQ) from 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline. google.com This process involves hydrolysis of the starting material to 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) in the presence of an acid like hydrochloric, sulfuric, or phosphoric acid, followed by decarboxylation of the resulting DCQA to DCHQ in the presence of sulfuric or phosphoric acid. google.com

Cyclocondensation Reactions in Quinoline Scaffold Construction

Cyclocondensation reactions are fundamental to forming the quinoline ring system. The Gould-Jacobs and Conrad-Limpach reactions are prime examples of such transformations. mdpi.com The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonic ester. wikipedia.orgmdpi.com This intramolecular cyclization typically requires high temperatures, often exceeding 250 °C, which can sometimes lead to decomposition and side reactions. mdpi.com Microwave-assisted versions of the Gould-Jacobs reaction have been shown to significantly reduce reaction times and improve yields. jasco.roresearchgate.net

The Camps cyclization is another method for synthesizing quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The regioselectivity of this reaction, leading to either a quinolin-2-one or a quinolin-4-one, depends on the substrate's structure and the reaction conditions. mdpi.com

Green Chemistry and Catalytic Synthesis of this compound Analogs

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.

Nanocrystalline Metal Oxide Catalysis in Quinolinone Formation

Nanocatalysis has emerged as a powerful tool in green organic synthesis. Nanocrystalline metal oxides, such as copper(II) oxide, have been successfully employed as catalysts in the one-pot, four-component synthesis of polyhydroquinoline derivatives under solvent-free conditions. nih.gov Nickel-based nanoparticles are also recognized for their catalytic activity in various organic reactions, including the synthesis of heterocyclic compounds like quinolines. nih.gov These nanocatalysts offer advantages such as high surface area, reusability, and often lead to higher yields and shorter reaction times. nih.gov For instance, Fe3O4 nanoparticles with amino groups have been used to catalyze the Friedlander protocol for quinoline synthesis, producing diverse derivatives in good yields. nih.gov

One-Pot Multicomponent Reactions for Derivative Preparation

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. nih.govrsc.org These reactions are particularly useful for generating libraries of structurally diverse quinoline derivatives. nih.gov For example, a one-pot, three-component condensation reaction involving an amine, formaldehyde, and tetrahydroquinoline can be used to synthesize N-Mannich base derivatives of tetrahydroquinoline. nih.gov Another efficient MCR for synthesizing 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives utilizes ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol (B145695), proceeding through a sequence of Knoevenagel condensation, Michael addition, rearrangements, and cyclization. nih.gov Ultrasound irradiation has also been employed to assist in the multicomponent synthesis of pyrimido[4,5-b]quinolindione derivatives, offering a rapid and efficient method. nih.gov

Preparation of Substituted and Hybrid Derivatives of this compound

The core structure of this compound can be further modified to create a wide range of derivatives with potentially enhanced biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing aryl or heteroaryl groups onto the quinoline scaffold. cardiff.ac.uk This reaction has been used to synthesize novel 6-arylamino derivatives of 6,7-disubstituted-5,8-quinolinequinones. cardiff.ac.uk Similarly, mixed lithium-magnesium reagents have been employed for the functionalization of 7-chloroquinolines, allowing for the introduction of various electrophiles. durham.ac.uk

Hybrid molecules incorporating the quinoline moiety with other pharmacologically active heterocycles, such as thiophene, have been synthesized. elsevierpure.com For instance, a series of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives were prepared using a click chemistry approach. elsevierpure.com Additionally, the synthesis of tetrahydroquinoline derivatives can be achieved through a [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. frontiersin.org The modification of the 8-hydroxyquinoline (B1678124) core through sulfonation and subsequent reaction with amines has led to the synthesis of various quinoline-5-sulfonamide (B3425427) derivatives. nih.gov

Strategies for Halogenation and Functional Group Incorporation

The introduction of halogen atoms, particularly chlorine, onto the quinoline scaffold is a critical step in the synthesis of many bioactive derivatives. Direct chlorination is a primary method for producing these compounds. One established industrial process involves the chlorination of 8-hydroxy-quinoline or 8-hydroxy-quinaldine dissolved in chloroform. google.com This reaction uses a molar excess of chlorine in the presence of a small quantity of iodine (0.5-5% by weight) as a catalyst to produce 5,7-dichloro-8-hydroxy-quinoline in high yields, typically between 94-97%. google.com

An alternative chlorinating agent is N-chlorosuccinimide (NCS), which can be used under acidic conditions to afford dichlorinated products. nih.gov This method is effective for substrates that are already functionalized, such as 2-alkyl-8-hydroxyquinolines. nih.gov

Beyond direct halogenation, functional group incorporation often relies on cross-coupling reactions. The Suzuki cross-coupling reaction is a versatile method for introducing aryl groups at positions 5 and 7 of the 8-hydroxyquinoline (8-HQ) moiety, typically starting from 5,7-dibromo-8-HQ. scispace.com This reaction requires the protection of the hydroxyl group before the coupling reaction can proceed. scispace.com

For introducing nitrogen-based functional groups, the Buchwald-Hartwig amination has been successfully applied to 6,7-dihalo-5,8-quinolinequinones. cardiff.ac.uk This palladium-catalyzed reaction allows for the regioselective substitution of a halogen atom with an arylamine, providing a fast and efficient route to novel quinolinequinone derivatives. cardiff.ac.uk Another approach involves the C-H functionalization of a quinoline N-oxide. For instance, 4,7-dichloroquinoline (B193633) can be converted to its N-oxide, which then undergoes a reaction with benzonitrile (B105546) to install an amide group at the C2 position. mdpi.com

Synthesis of 2-Alkyl-5,7-dichloro-8-hydroxyquinoline Derivatives

A specific class of derivatives, the 2-alkyl-5,7-dichloro-8-hydroxyquinolines, has been synthesized and investigated for its biological properties. A notable synthetic route begins with 8-hydroxyquinoline N-oxide. nih.gov This starting material undergoes a copper-catalyzed Grignard reaction to introduce an alkyl group (such as isopropyl or isobutyl) at the 2-position of the quinoline ring. The subsequent step involves chlorination using N-chlorosuccinimide (NCS) under acidic conditions, which selectively adds chlorine atoms at the 5 and 7 positions to yield the final product. nih.gov

Table 1: Synthesis of 2-Alkyl-5,7-dichloro-8-hydroxyquinoline Derivatives

| Alkyl Group (R) | Starting Material | Key Reagents | Product | Yield | Reference |

|---|

Formation of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create new chemical entities with potentially enhanced or synergistic biological activities. dntb.gov.uamdpi.comnih.govresearchgate.net This approach has been applied to quinoline derivatives to develop novel therapeutic agents. nih.govresearchgate.net

A clear example of this strategy is the synthesis of a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076), a well-known antibiotic. nih.gov The formation of this hybrid was achieved in a single step through the Mannich reaction. nih.gov In this reaction, 5-chloro-8-hydroxyquinoline reacts with ciprofloxacin and paraformaldehyde in ethanol, resulting in the hybrid product at a 75% yield. nih.gov This demonstrates how the quinoline scaffold can be covalently linked to another bioactive molecule to explore new chemical space for drug discovery.

Table 2: Synthesis of a 5-Chloro-8-hydroxyquinoline-Ciprofloxacin Hybrid

| Quinoline Scaffold | Bioactive Scaffold | Linking Reaction | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich Reaction | Paraformaldehyde | Ethanol | 75% | nih.gov |

Mechanistic Studies of Synthetic Transformations and Reaction Pathway Elucidation

Understanding the mechanisms of synthetic reactions is crucial for optimizing conditions and extending their applicability. For the synthesis of this compound (DCHQ), an industrially relevant pathway involves the hydrolysis and subsequent decarboxylation of a precursor. google.com The process starts with either 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline. google.com This starting material is first hydrolyzed in the presence of an acid (such as sulfuric acid) to form the intermediate 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA). google.com In the second step, the DCQA intermediate is decarboxylated, also in the presence of sulfuric or phosphoric acid, to yield the final DCHQ product. google.com This two-step sequence provides a controlled method for producing the target compound.

The mechanism for functional group incorporation via palladium catalysis has also been studied. The Buchwald-Hartwig amination reaction, used to synthesize 6-arylamino-7-chloro-5,8-quinolinediones, follows a well-defined catalytic cycle. cardiff.ac.uk The process is initiated by the oxidative addition of the aryl halide (the dichlorinated quinolinequinone) to the palladium(0) catalyst. cardiff.ac.uk This is followed by the coordination of the amine to the palladium complex. A strong base then deprotonates the coordinated amine, which subsequently attacks the palladium center, displacing the halide. The final step is a reductive elimination, which forms the desired C-N bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. cardiff.ac.uk

Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 4 Hydroxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 5,7-dichloro-4-hydroxyquinoline can be determined. While specific experimental data for this compound is not widely published, analysis of closely related structures, such as 5,7-dichloro-8-hydroxyquinoline, provides valuable insights into the expected spectral features.

In the ¹H NMR spectrum of a quinoline (B57606) derivative, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. For this compound, the protons at positions 2, 3, 6, and 8 would give rise to distinct signals. The proton at C2 would likely be the most downfield signal due to its proximity to the nitrogen atom. The proton at C3 would appear as a doublet, coupled to the proton at C2. The protons at C6 and C8 would also appear as singlets, as they have no adjacent protons. The hydroxyl proton at position 4 would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.42 | d |

| H-4 | 8.28 | d |

| H-6 | 7.63 | s |

| OH-8 | 9.85 | s |

| CH₃-2 | 2.68 | s |

| This is an interactive data table. Click on the headers to sort. |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms in the heterocyclic and aromatic rings of this compound would resonate at distinct chemical shifts. The carbon C4, bearing the hydroxyl group, would be significantly shielded compared to the other carbons. The carbons C5 and C7, bonded to the electronegative chlorine atoms, would be deshielded. The quaternary carbons (C4, C5, C7, C8a, and C4a) would typically show weaker signals than the carbons bearing protons.

For comparative purposes, the experimental ¹³C NMR data for the related compound 5,7-dichloro-8-hydroxyquinaldine is provided below. The chemical shifts will differ due to the different substitution pattern, but it serves as a guide to the expected regions for the carbon signals. columbia.edu

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.9 |

| C-3 | 122.8 |

| C-4 | 136.2 |

| C-4a | 139.1 |

| C-5 | 127.1 |

| C-6 | 128.4 |

| C-7 | 118.0 |

| C-8 | 150.8 |

| C-8a | 128.9 |

| CH₃-2 | 24.5 |

| This is an interactive data table. Click on the headers to sort. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. np-mrd.orgnih.gov For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H2 to C2, H3 to C3, H6 to C6, and H8 to C8. This would definitively link the proton and carbon resonances.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the lower frequency region, typically around 800-600 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be seen around 3100-3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (broad) | 3400-3200 |

| Aromatic C-H stretch | 3100-3000 |

| C=C/C=N stretch | 1600-1450 |

| C-O stretch | 1250-1150 |

| C-Cl stretch | 800-600 |

| This is an interactive data table. Click on the headers to sort. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light. The position and intensity of the absorption bands are sensitive to the substitution pattern on the ring.

For this compound, the UV-Visible spectrum in a solvent like ethanol (B145695) is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the hydroxyl group and the chlorine atoms will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline. Due to the presence of the heteroatom and the extended π-system, many quinoline derivatives exhibit fluorescence. Upon excitation at an appropriate wavelength, this compound may emit light at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and pH.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy orbitals (LUMO - Lowest Unoccupied Molecular Orbital).

The electronic spectrum of quinoline and its derivatives is primarily characterized by two types of transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically responsible for the strong absorption bands. The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital, are generally weaker in intensity.

In the this compound molecule, the fused aromatic system and the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons give rise to these characteristic absorptions. The quinoline core itself is the primary chromophore. Studies on structurally similar compounds, such as other quinoline derivatives, show distinct absorption bands related to these electronic transitions. researchgate.net For instance, research on 5,7-dibromo-8-hydroxy quinoline has identified transitions in the UV region corresponding to the promotion of electrons within the heterocyclic ring system. researchgate.net The presence of the chlorine and hydroxyl substituents on the this compound ring is expected to modify the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected transitions are summarized below.

Interactive Table: Plausible Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | High | Strong |

| n → π | n (non-bonding) → π (antibonding) | Low | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₅Cl₂NO, which corresponds to a monoisotopic mass of approximately 212.97 daltons. uni.lu In mass spectrometry, the compound can be ionized to produce a molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺). The presence of two chlorine atoms is a distinctive feature, as it will produce a characteristic isotopic pattern (the M, M+2, and M+4 peaks) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted mass spectrometry data indicates the expected m/z values for various adducts that can form in the ion source. uni.lu These adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), are often observed and help to confirm the molecular mass.

Fragmentation analysis provides further structural information. For quinolone structures, common fragmentation pathways include the loss of small, stable neutral molecules. nih.govresearchgate.net In the case of this compound, which exists in tautomeric equilibrium with 5,7-dichloro-1H-quinolin-4-one, a characteristic fragmentation would be the loss of a carbon monoxide (CO) molecule (28 Da) via a retro-Diels-Alder-type process from the quinolone form. researchgate.net Subsequent fragmentations could involve the loss of HCN (27 Da) from the heterocyclic ring or the sequential loss of the chlorine atoms. mcmaster.ca

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₉H₅Cl₂NO]⁺ | 212.97427 |

| [M+H]⁺ | [C₉H₆Cl₂NO]⁺ | 213.98210 |

| [M+Na]⁺ | [C₉H₅Cl₂NNaO]⁺ | 235.96404 |

| [M+K]⁺ | [C₉H₅Cl₂KNO]⁺ | 251.93798 |

| [M-H]⁻ | [C₉H₄Cl₂NO]⁻ | 211.96754 |

Data sourced from predicted values. uni.lu

X-ray Diffraction Studies for Solid-State Structure Determination

This analysis yields fundamental data such as the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. While X-ray crystallographic data for the specific isomer 7,8-Dichloro-4-hydroxyquinoline is available, a search of the reviewed literature and crystallographic databases did not yield a reported crystal structure for this compound. nih.gov

Were such data available, it would confirm the planarity of the quinoline ring system and provide precise measurements of the carbon-carbon, carbon-nitrogen, carbon-halogen, and carbon-oxygen bond lengths. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the ring nitrogen, which govern the solid-state packing of the molecules. The crystal structure of the related compound 4,7-dichloroquinoline (B193633), for example, confirms the planarity of the fused ring system. researchgate.net

Interactive Table: Representative Crystallographic Data Obtained from X-ray Diffraction

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations for the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 14.3 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 95.5 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1225 |

| Z | The number of molecules per unit cell. | 4 |

This table is for illustrative purposes to show the type of data generated and does not represent experimental data for the title compound.

Theoretical and Computational Investigations of 5,7 Dichloro 4 Hydroxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is employed to determine the optimized molecular geometry, electronic structure, and reactivity of 5,7-dichloro-4-hydroxyquinoline.

DFT calculations allow for the prediction of various quantum chemical parameters that describe the global reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. nih.gov A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is associated with high kinetic stability and low chemical reactivity. aimspress.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. nih.govresearchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. nih.gov

These parameters provide a quantitative framework for understanding the molecule's stability and propensity to engage in chemical reactions.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability aimspress.com |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electronic change researchgate.net |

This table is illustrative of parameters derived from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen and nitrogen atoms.

Blue regions denote positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For hydroxyquinolone derivatives, MEP studies have shown that electron-rich regions, particularly around the carbonyl group, are significant for biological activity. nih.gov The MEP map for this compound would therefore highlight the reactive centers and provide insights into its intermolecular interactions.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. aimspress.com

HOMO: Represents the ability to donate an electron and is associated with electrophilic attack sites. researchgate.net

LUMO: Represents the ability to accept an electron and is associated with nucleophilic attack sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.gov A small energy gap indicates that the molecule can be easily excited, making it more reactive. nih.gov The distribution of these orbitals across the molecular structure reveals the most probable regions for electron donation and acceptance, thus governing the molecule's reaction pathways.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, orbital interactions, and intramolecular and intermolecular bonding. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding and antibonding orbitals.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=C) | Value | π-conjugation |

| LP (N) | π* (C=C) | Value | π-conjugation |

This table represents typical interactions that would be quantified by NBO analysis. Specific values require dedicated computation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict spectroscopic properties. nih.gov This method is particularly useful for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. This allows for a direct comparison between theoretical predictions and experimental data, aiding in the structural confirmation of the compound.

Solvation Models in Computational Chemistry (e.g., IEFPCM)

Chemical reactions and biological processes typically occur in a solvent. Solvation models are essential in computational chemistry to account for the effects of the solvent environment on the molecule's properties. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model.

In the IEFPCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of molecular properties, such as conformational stability and reaction energetics, in a more realistic, solution-phase environment. nih.gov For this compound, using the IEFPCM model would provide more accurate predictions of its behavior in various solvents compared to gas-phase calculations alone.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are instrumental in drug discovery and development, providing insights into binding affinities, interaction modes, and the stability of the ligand-receptor complex.

As of the latest available research, specific molecular docking and molecular dynamics simulation studies focusing exclusively on this compound are not prevalent in publicly accessible scientific literature. While the broader class of quinoline (B57606) derivatives has been the subject of numerous computational studies against various biological targets, detailed investigations into the ligand-receptor interactions of this particular dichlorinated hydroxyquinoline are limited.

In typical molecular docking studies, the three-dimensional structure of the ligand, this compound, would be docked into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field to estimate the binding affinity. The results would ideally be presented in a data table, outlining key parameters such as binding energy (often in kcal/mol), inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Although specific data for this compound is not available, research on structurally similar compounds, such as other halogenated hydroxyquinolines, has been conducted. For instance, studies on the vanadium (IV) complex of 5,7-dichloro-8-quinolinato have explored its biological activity. rsc.org Such studies often employ computational methods to rationalize the observed activity and to understand the interactions with biological targets. rsc.org However, without direct studies on this compound, any discussion of its specific ligand-receptor interactions would be speculative.

The absence of dedicated research on the molecular docking and dynamics of this compound highlights a potential area for future investigation. Such studies would be valuable in elucidating its potential biological targets and mechanism of action, thereby contributing to the broader understanding of the pharmacological potential of halogenated quinoline compounds.

Biological Activities and Mechanisms of Action of 5,7 Dichloro 4 Hydroxyquinoline and Its Analogs

Antimicrobial Efficacy

Derivatives of the quinoline (B57606) core have been extensively investigated for their potential to combat microbial infections, demonstrating activity against a wide spectrum of bacteria, fungi, and viruses.

The antibacterial potential of halogenated quinoline derivatives has been a subject of significant research. While specific studies focusing solely on 5,7-dichloro-4-hydroxyquinoline are limited, its structural analogs have shown notable efficacy. For instance, aminated quinolinequinones, which share the core quinoline structure, have demonstrated promising antibacterial profiles. Two such analogs, AQQ8 and AQQ9, were particularly active against Staphylococcus aureus and Enterococcus faecalis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be 10- to 20-fold higher than the broad-spectrum antibiotic ciprofloxacin (B1669076) against S. aureus. nih.gov Specifically, the MIC values against S. aureus (ATCC 29213) were 4.88 µg/mL for AQQ8 and 2.44 µg/mL for AQQ9. nih.gov

Further studies on other analogs, such as 5,7-dichloro-8-hydroxyquinoline derivatives, have also confirmed antibacterial effects against a range of pathogenic bacteria, including Escherichia coli, Proteus species, Pseudomonas aeruginosa, Salmonella typhi, and Staphylococcus species. nih.gov Another study synthesized novel 4-aryl-3,4-dihydro-2H- nih.govoxazino[5,6-h]quinolin-2-ones and tested them against six pathogenic strains, finding that some of the compounds exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Analogs

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| AQQ9 | Staphylococcus aureus (ATCC 29213) | 2.44 |

| AQQ8 | Staphylococcus aureus (ATCC 29213) | 4.88 |

| AQQ6 | Enterococcus faecalis (ATCC 29212) | 78.12 |

| AQQ9 | Enterococcus faecalis (ATCC 29212) | 78.12 |

Data sourced from a study on aminated quinolinequinones. nih.gov

The antifungal properties of substituted quinolines have been well-documented. Research on 7- and 5,7-substituted 8-quinolinols, which are structural isomers of the 4-hydroxyquinoline (B1666331) series, demonstrated significant antifungal activity. nih.gov These compounds were effective against fungi such as Aspergillus and Trichophyton species. nih.gov The fungitoxicity is a known characteristic of many halogenated 8-hydroxyquinolines. nih.gov Similarly, aminated quinolinequinone analogs AQQ3 and AQQ4 were the most potent in a series tested against Candida albicans and Candida parapsilosis, both showing a MIC value of 78.12 µg/mL. nih.gov

The quinoline nucleus is also a key component in compounds with antiviral properties. Analogs known as 4-hydroxyquinoline-3-carboxamides (4-HQCs) have been identified as a class of antiviral agents with unique biological properties. nih.gov These compounds have demonstrated potent inhibition of several herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and herpes simplex virus type 2 (HSV-2). nih.gov The mechanism of their antiviral action is believed to be the inhibition of viral DNA polymerase. nih.gov In vitro assays showed that these 4-HQC compounds are competitive inhibitors of nucleoside binding to the viral polymerase, which blocks viral DNA replication. nih.gov Another study involving 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline, analogs of the target compound, showed significant inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov

Anticancer Potential and Cytotoxicity Evaluations

The development of quinoline-based agents for cancer therapy is an active area of research. A series of 4-aminoquinoline (B48711) derivatives, synthesized from 4-chloro-7-substituted-quinolines, were examined for their cytotoxic effects on human breast tumor cell lines MCF-7 and MDA-MB-468. nih.gov Many of the synthesized compounds were effective on both cell lines. nih.gov Notably, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells, while butyl-(7-fluoro-quinolin-4-yl)-amine showed more potent effects on MCF-7 cells when compared to chloroquine (B1663885). nih.gov

In another study, Morita-Baylis-Hillman adducts derived from 4,7-dichloroquinoline (B193633) were synthesized and screened for their in vitro anticancer activity. scielo.br The results indicated that these hybrids had expressive cytotoxic potential, with an adduct containing a nitro group showing a 50% inhibitory concentration (IC₅₀) of 4.60 µmol L⁻¹ against HL-60 cells. scielo.br The study concluded that the 7-chloroquinoline (B30040) moiety contributed positively to the cytotoxic activity of the molecules. scielo.br

Table 2: Cytotoxic Activity of Selected 7-Chloroquinoline Analogs

| Compound | Cell Line | IC₅₀ (µmol L⁻¹) |

|---|---|---|

| Compound 11 | HL-60 (Leukemia) | 4.60 |

| Compound 14 | MCF-7 (Breast Cancer) | 5.82 |

| Compound 14 | NCI-H292 (Lung Cancer) | 6.81 |

| Compound 16 | HCT-116 (Colon Cancer) | 6.83 |

Data represents the concentration causing 50% inhibition of cell growth. scielo.br

Enzymatic Interactions and Modulatory Effects

The biological activities of many compounds are mediated through their interaction with specific enzymes, either as substrates or inhibitors.

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is overexpressed in many solid tumors compared to normal tissues. nih.gov This enzyme's primary role is the detoxification of quinones; however, certain quinones become highly toxic cellular poisons after being reduced by NQO1. nih.gov This feature makes NQO1 a potential target for personalized cancer therapy, where NQO1-dependent drugs could selectively kill cancer cells. nih.govnih.gov

Several quinone-based compounds, including deoxynyboquinone (B1670260) (DNQ), have been identified as potent anticancer agents that are activated by NQO1. nih.gov Studies comparing various quinones demonstrated that DNQ is a superior substrate for NQO1. nih.gov A strong relationship has been established between the efficiency of a compound as an NQO1 substrate in vitro and its ability to induce cancer cell death. nih.gov While direct studies on this compound as an NQO1 substrate are not prominent, its quinoline structure is a key feature in other compounds that do interact with this enzyme, suggesting a potential mechanism of action for quinoline-based anticancer agents. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AQQ3 (Methyl 4-((7-chloro-2-methyl-5,8-dioxo-5,8-dihydroquinolin-6-yl)amino)benzoate) |

| AQQ4 |

| AQQ6 |

| AQQ8 |

| AQQ9 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine |

| Ciprofloxacin |

| Chloroquine |

| Deoxynyboquinone (DNQ) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline |

Cholinesterase Inhibition Studies (relevant 8-hydroxyquinoline (B1678124) derivatives)

Derivatives of 8-hydroxyquinoline have been identified as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease, partly due to their ability to inhibit cholinesterases. nih.gov Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels, and inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. nih.govnih.gov

Hybrid compounds combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol (B1669181), an 8-hydroxyquinoline derivative, have demonstrated selective inhibition of human butyrylcholinesterase (hBuChE) at micromolar concentrations. nih.gov For instance, certain novel hybrid compounds have shown a multitarget profile that includes BuChE inhibition. nih.gov

One study highlighted a quinolinone derivative, QN8, which exhibited potent inhibition of human acetylcholinesterase (hrAChE) with an IC₅₀ value of 0.29 µM and high selectivity over hBuChE (IC₅₀ = 12.73 µM). nih.gov Kinetic studies revealed that QN8 acts as a non-competitive inhibitor of hrAChE. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected 8-hydroxyquinoline derivatives:

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

| QN8 | hrAChE | 0.29 | High for hrAChE | nih.gov |

| QN8 | hBuChE | 12.73 | nih.gov | |

| Donepezil | hrAChE | ~0.05 (comparative) | nih.gov |

Metal Chelation Properties and their Biological Ramifications

A defining characteristic of 8-hydroxyquinoline and its derivatives, including 5,7-dichloro-8-hydroxyquinoline, is their potent ability to chelate metal ions. researchgate.netnih.govtandfonline.com This property is central to many of their biological activities. nih.govtandfonline.com Metal ion imbalance is a key factor in the pathogenesis of several neurodegenerative diseases. researchgate.netelsevierpure.com For example, zinc, copper, and iron are involved in the deposition and stabilization of amyloid plaques in the brain, a hallmark of Alzheimer's disease. scispace.com

8-Hydroxyquinoline derivatives can act as ionophores, transporting metal ions across biological membranes. tandfonline.com This can lead to cytotoxic activity in cancer cells, particularly when transporting redox-active metal ions like copper, which can elevate reactive oxygen species (ROS). tandfonline.com The anticancer effects of derivatives like clioquinol are linked to their chelation of copper and zinc ions, leading to selective antiangiogenesis and proteasome inhibition. nih.govtandfonline.com

The chelation of metal ions is also crucial for the antifungal activity of these compounds, as metal ions are essential cofactors for many enzymes in fungi. rsc.orgscispace.com The 5,7-dihalo derivatives of 8-hydroxyquinoline are noted to be particularly effective as fungitoxic agents. scispace.com

The ability of these compounds to form stable metal complexes is considered necessary for their selective activity against multidrug-resistant (MDR) cancer cells. acs.org

Other Pharmacological Activities (e.g., Anti-malarial, Anti-HIV, Neuroprotective)

Beyond cholinesterase inhibition and metal chelation, this compound and its analogs exhibit a spectrum of other important pharmacological activities.

Anti-malarial Activity: 4,7-dichloroquinoline is a crucial intermediate in the synthesis of several aminoquinoline antimalarial drugs, including chloroquine and amodiaquine. nih.govnih.govwikipedia.org Modifications to the quinoline core, such as at the 7-position with a chloro group, are essential for optimal antimalarial activity. youtube.com While some derivatives show promise against chloroquine-resistant strains, the development of resistance remains a significant challenge. researchgate.netelsevierpure.com

Anti-HIV Activity: 8-Hydroxyquinoline derivatives have been investigated for their potential as anti-HIV agents. nih.govrroij.comscispace.com Certain polyhydroxylated styryl quinolines act as potent HIV-1 integrase inhibitors, blocking viral replication in cell culture. scispace.com Additionally, new hydroxyquinoline-polyamine conjugates have shown activity against different HIV-1 strains by potentially blocking viral entry into cells. nih.gov

Neuroprotective Properties: The neuroprotective effects of 8-hydroxyquinoline derivatives are closely linked to their metal-chelating and antioxidant properties. rroij.comresearchgate.net By chelating excess metal ions, these compounds can mitigate metal-driven oxidative stress and neurotoxicity associated with amyloid-β aggregation in Alzheimer's disease. nih.govelsevierpure.com For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been shown to decrease brain Aβ deposition in transgenic mice. scispace.com

Investigation of Biological Selectivity and Therapeutic Indices

The biological selectivity and therapeutic index are critical parameters in the development of any therapeutic agent. For 8-hydroxyquinoline derivatives, these properties are often influenced by their substitution patterns and their ability to chelate metals.

Research into hybrid compounds of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety has shown that the introduction of the quinoline scaffold can affect the activity and toxicity of new compounds. mdpi.com Some of these hybrids have demonstrated favorable selectivity profiles, exhibiting cytotoxicity at lower concentrations in leukemia cells compared to non-malignant cells, suggesting a potential therapeutic window. mdpi.com

In the context of anticancer activity, certain 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity against multidrug-resistant (MDR) cancer cells. acs.org Studies have indicated that metal chelation is a necessary but not sufficient condition for this MDR-selective activity. acs.org The substitution pattern on the quinoline ring plays a crucial role in determining both toxicity and selectivity. nih.gov For example, deletion or shifting of the quinoline nitrogen can reduce toxicity but also abrogates the ability to form stable metal complexes. acs.orgnih.gov

The selectivity index (SI), which is the ratio of the cytotoxic concentration to the inhibitory concentration, is a measure of a compound's therapeutic potential. For an antiviral derivative of 5,7-dichloro-8-hydroxyquinoline, an SI of 5.30 was reported against the dengue virus serotype 2. nih.gov

The following table provides examples of the biological selectivity of certain 8-hydroxyquinoline derivatives:

| Compound | Activity | Cell Line/Organism | Selectivity/Therapeutic Index | Reference |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (DENV2) | In vitro | SI = 5.30 | nih.gov |

| Ferrocene-modified Tyrosine Kinase Inhibitors (Compounds 9 and 14) | Anticancer | Leukemia cells vs. non-malignant fibroblasts | Favorable selectivity | mdpi.com |

| 8-Hydroxyquinoline-derived Mannich bases | Anticancer | MDR cancer cells | Selective toxicity | acs.org |

Structure Activity Relationship Sar Studies of 5,7 Dichloro 4 Hydroxyquinoline Derivatives

Impact of Halogen Substitution Pattern on Biological Activity

The presence and pattern of halogen substituents on the quinoline (B57606) core are fundamental to the biological activity of 5,7-dichloro-4-hydroxyquinoline derivatives. The chlorine atoms at positions 5 and 7 are not merely passive additions but active contributors to the molecule's electronic and physicochemical profile.

Research on various quinolone classes consistently highlights the importance of halogenation. For instance, studies on 4-quinolones have shown that the presence of halogen elements plays a key role in their biological activity. nih.gov An analysis of newly synthesized 4-quinolone derivatives demonstrated that halogenated compounds exhibited moderate to significant antimicrobial activity, whereas analogous compounds with alkyl or methoxy (B1213986) substitutions were comparatively less active. nih.gov This underscores the favorability of electron-withdrawing halogens on the benzene (B151609) ring portion of the quinolone scaffold.

Specifically, the 5,7-dihalo substitution pattern has been explored in related scaffolds, such as 8-hydroxyquinolines, where it was found to confer potent antibacterial and antifungal properties. nih.gov In the broader context of fluoroquinolones, a class of antibacterials, a halogen atom at position 7 is often considered crucial for targeting bacterial enzymes like DNA gyrase. nih.govresearchgate.net The introduction of a halogen, such as chlorine, can enhance properties like lipophilicity, which governs the molecule's ability to cross biological membranes. nih.gov

The collective evidence suggests that the 5,7-dichloro substitution pattern in 4-hydroxyquinoline (B1666331) derivatives establishes a potent pharmacophore by creating a specific electronic environment that is conducive to interacting with biological targets.

Influence of Substituent Position and Chemical Nature on Efficacy

Beyond the foundational 5,7-dichloro pattern, the efficacy of these derivatives is profoundly influenced by the chemical nature and placement of additional substituents at other positions on the quinoline ring. SAR studies on the broader 4-quinolone class have established that nearly all positions (N-1, C-2, C-3, and C-5 through C-8) are amenable to chemical modification, with each change potentially altering the compound's pharmacological, physiological, and pharmacokinetic properties. nih.govqeios.com

For example, modifications at the C-7 position in fluoroquinolones are well-known to modulate the spectrum and potency of antibacterial activity. While the core topic is 5,7-dichloro derivatives, the principles of substitution at other sites are transferable. A common modification involves introducing cyclic amines, such as piperazine, at C-7, which can significantly enhance activity against Gram-negative bacteria. researchgate.net

The nature of the substituent is as important as its position. A comparative study of various 4-quinolones highlighted a clear distinction in antimicrobial efficacy based on the substituent type.

Table 1: Impact of Substituent Nature on Antimicrobial Activity of 4-Quinolone Derivatives This table is illustrative of the general principles of 4-quinolone SAR, as demonstrated in studies where halogenated derivatives were compared against other types.

| General Structure Class | Substituent Type at C-5, C-6, C-7, or C-8 | General Biological Activity Trend | Reference |

| 4-Quinolone Derivatives | Halogenated (e.g., Chloro, Fluoro) | Moderate to Good Activity | nih.gov |

| 4-Quinolone Derivatives | Alkyl or Methoxy Substituted | Comparatively Lower Activity | nih.gov |

This data clearly indicates that electron-withdrawing groups like halogens are preferred over electron-donating or simple alkyl groups for enhancing the antimicrobial potential of the 4-quinolone scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For 4-hydroxyquinoline derivatives, QSAR studies can predict the bioactivity of novel analogues before their synthesis, saving time and resources. mdpi.com

While specific QSAR models for this compound are not widely published, studies on related 4-oxo-1,4-dihydroquinoline derivatives provide a clear blueprint for such an approach. elsevierpure.com In a typical QSAR study, a set of known derivatives and their measured biological activities (e.g., IC₅₀ values) are used. For each molecule, a wide range of "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Electronic Descriptors: Electronegativity, partial charges, dipole moment.

Steric/Topological Descriptors: Molecular weight, van der Waals volumes, molecular shape indices.

Thermodynamic Descriptors: Lipophilicity (log P), polarizability.

Statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN) are then employed to build a mathematical model that links the most relevant descriptors to the observed activity. elsevierpure.com For instance, a QSAR study on anti-HIV 4-oxo-1,4-dihydroquinolines found that electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability were key factors controlling their activity. elsevierpure.com A resulting QSAR model can be expressed as an equation that allows the prediction of activity for new, unsynthesized derivatives of this compound.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in biological activity. The interaction between a drug and its biological target (like an enzyme or receptor) is often highly specific, akin to a lock and key. Even subtle differences in 3D shape between stereoisomers (enantiomers or diastereomers) can lead to significant variations in efficacy.

In the quinolone field, stereochemistry becomes particularly relevant when chiral centers are introduced into the molecule. A chiral center is typically a carbon atom bonded to four different groups. For instance, the synthesis of pyrano[3,2-c]quinolone derivatives, which are fused heterocyclic structures derived from 4-hydroxyquinolones, has been performed stereoselectively. nih.gov This work, creating carbohydrate-fused quinolones, resulted in complex molecules where the specific stereochemistry was controlled and found to be essential for their selective antiproliferative activity against cancer cell lines. nih.gov

While the parent this compound molecule is achiral, the introduction of chiral substituents—for example, at the N-1 or C-3 positions—would create stereoisomers. Based on established principles, it is highly probable that these isomers would exhibit different biological activities and potencies, with one isomer potentially being significantly more active than the other. Therefore, stereochemical considerations are critical when designing novel, more complex derivatives based on the this compound scaffold.

Role of Lipophilicity and Electron-Withdrawing Properties in Biological Response

The lipophilicity and electronic properties of this compound derivatives are intrinsically linked and are major determinants of their biological response.

Lipophilicity , often quantified by the partition coefficient (log P), describes a molecule's affinity for fatty or nonpolar environments versus aqueous ones. This property is crucial for a drug's absorption, distribution, and ability to penetrate cell membranes. The two chlorine atoms on the this compound scaffold significantly increase its lipophilicity compared to the unsubstituted parent quinolone. However, SAR studies on related quinolones suggest a nuanced relationship. While a certain level of lipophilicity is necessary for membrane traversal and bioavailability, excessive lipophilicity can be detrimental to antibacterial activity. nih.gov This may be due to poor solubility in aqueous biological fluids or non-specific binding to lipids, preventing the molecule from reaching its intended target.

Research Applications Beyond Direct Biological Activity

Role as Synthetic Intermediates and Precursors in Complex Molecule Synthesis

The chemical architecture of 5,7-Dichloro-4-hydroxyquinoline makes it a significant intermediate in the synthesis of more complex chemical structures. Its reactivity allows for further functionalization, leading to a variety of derivatives.

Patents have identified this compound as a useful intermediate for producing agrohorticultural bactericides. google.comgoogle.com The process often involves the hydrolysis of precursors like 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline, followed by decarboxylation to yield the target this compound. google.comgoogle.com This compound can then be further modified to create active ingredients for agricultural applications.

More broadly, the 4-hydroxyquinoline (B1666331) scaffold is a core component in the synthesis of diverse compounds, including those with antibacterial properties. caymanchem.com The general class of 4-hydroxyquinolines serves as a building block for various pharmaceuticals and advanced materials. chemimpex.comnbinno.comnih.gov

Table 1: Examples of Molecules Synthesized from 4-Hydroxyquinoline Precursors

| Precursor Class | Resulting Molecule Type | Application Area |

| 4-Hydroxyquinolines | Substituted 4-alkoxy/aminoalkyl/alkylthioquinolines | Antibacterial Agents |

| 4-Hydroxyquinolines | Imidazoquinolines | Antibacterial Agents |

| This compound | Agrohorticultural Bactericides | Agriculture |

| 4-Hydroxyquinolines | Anti-inflammatory agents | Pharmaceuticals |

Applications in Material Science and Optoelectronics

The properties of quinoline (B57606) derivatives have garnered interest in the field of material science, particularly for applications in electronics and sensor technology.

Quinoline derivatives are a well-known class of compounds in optoelectronics, with the 8-hydroxyquinoline (B1678124) scaffold and its metal complexes being extensively used as emissive materials in Organic Light-Emitting Diodes (OLEDs). However, there is a notable lack of specific research and published literature detailing the use of this compound in OLED applications. While related compounds, such as 4-hydroxyquinolin-2-ones, have been investigated for their potential as luminophores researchgate.net, the specific electroluminescent properties of this compound remain largely unexplored in the context of OLEDs.

The ability of hydroxyquinoline compounds to chelate metal ions makes them attractive candidates for the development of fluorescent sensors. This interaction can significantly alter the fluorescence properties of the molecule, allowing for the detection of specific ions. chemimpex.com The parent compound, 4-hydroxyquinoline, has been successfully employed as a fluorescent reagent for the detection of iron(III). caymanchem.com

Despite the potential suggested by its core structure, specific studies focused on the application of this compound as a fluorescent chemosensor for metal ions are not prominent in the scientific literature. The substitution pattern, including the two chlorine atoms, would influence its chelating ability and fluorescent response, but detailed investigations into its selectivity and sensitivity towards various metal ions have not been widely reported.

Analytical Chemistry Applications

The metal-chelating ability of the hydroxyquinoline structure is fundamental to its use in various analytical chemistry techniques. chemimpex.comnbinno.com

The formation of stable, often insoluble, complexes with metal ions is a key principle behind the use of chelating agents in gravimetric analysis. While the broader class of 4-hydroxyquinolines is recognized for its utility in the detection of metal ions nbinno.com, specific, documented methods employing this compound for gravimetric analysis and precipitation reactions are not readily found in the current body of scientific literature.

Solvent extraction is a common method for separating and concentrating metal ions, often facilitated by organic chelating agents. The parent 4-hydroxyquinoline structure is known to chelate metal ions, suggesting a potential for use in removing heavy metals. chemimpex.comnbinno.com However, in contrast to its extensively studied 8-hydroxyquinoline isomer, detailed research findings and established protocols for the use of this compound in metal ion extraction and separation techniques are not widely available.

Environmental Research Aspects

The environmental impact of synthetic chemical compounds is a critical area of modern scientific inquiry. For this compound, a halogenated quinoline derivative, understanding its behavior and persistence in various environmental compartments is essential, particularly given the known environmental concerns associated with quinoline and its derivatives. These compounds can enter the environment through industrial effluents and their use in agriculture. researchgate.netnih.govmdpi.com This section explores the current state of knowledge regarding the environmental stability, degradation, and ecological implications of this specific compound, drawing upon research on related quinoline structures where direct data is limited.

The environmental stability of a compound refers to its persistence in different environmental matrices, such as soil and water. This persistence is determined by its resistance to various degradation processes, which can be broadly categorized as biotic (biological) and abiotic (non-biological).

Abiotic Degradation:

Hydrolysis is another potential abiotic degradation route. The stability of chlorinated compounds to hydrolysis can vary greatly depending on the specific structure and environmental conditions. For some chlorinated pesticides, hydrolysis is a minor dissipation pathway, especially under neutral pH conditions. nih.gov Given the presence of a hydroxyl group and chlorine substituents, the hydrolytic stability of this compound would need to be experimentally determined to ascertain its significance as a degradation pathway.

Biotic Degradation:

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many environmental pollutants. youtube.com Research on the biodegradation of quinoline has identified several bacterial strains capable of utilizing it as a source of carbon and nitrogen. These include species from the genera Bacillus, Burkholderia, Comamonas, Pseudomonas, and Rhodococcus. researchgate.netnih.govmdpi.comresearchgate.netepa.gov

The aerobic degradation of quinoline typically begins with hydroxylation, leading to the formation of intermediates like 2-hydroxyquinoline (B72897) or 8-hydroxycoumarin, which are then further broken down through ring cleavage. researchgate.netepa.gov The presence of chlorine atoms in this compound likely makes the molecule more recalcitrant to microbial attack compared to the parent quinoline. Chlorinated organic compounds are often more resistant to biodegradation due to the stability of the carbon-chlorine bond. nih.gov However, some microorganisms have evolved the ability to dehalogenate chlorinated compounds under both aerobic and anaerobic conditions.

While direct evidence for the biodegradation of this compound is scarce, it is plausible that microorganisms capable of degrading other chlorinated quinolines or aromatic compounds could potentially transform it, likely at a slower rate than the non-chlorinated parent compound. The initial steps might involve hydroxylation at different positions or reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

| Degradation Factor | Influence on Quinoline Degradation | Potential Implication for this compound |

| Sunlight (Photolysis) | Degrades quinoline, with half-life varying by season. researchgate.net | Likely to undergo photodegradation, but the rate and products are unknown. |

| pH | Affects the rate of photodegradation and biodegradation of quinoline. nih.govresearchgate.net | Stability and degradation are likely pH-dependent. |

| Microorganisms | Several bacterial genera can degrade quinoline. nih.govresearchgate.netepa.gov | Potentially biodegradable, but likely more persistent than quinoline due to chlorination. |

| Dissolved Organic Matter | Accelerates photodegradation of quinoline. researchgate.net | The presence of natural photosensitizers in the environment could enhance its degradation. |

Interactive Data Table: Factors Influencing Quinoline Degradation This table summarizes factors known to affect the degradation of the parent compound, quinoline, and their potential relevance to this compound.

The ecological footprint of a chemical encompasses its potential to cause adverse effects on ecosystems. This includes its toxicity to various organisms and its potential to bioaccumulate in food chains.

Ecological Footprint:

The ecotoxicity of quinoline and its hydroxylated derivatives has been studied to some extent. Quinoline itself has been shown to be toxic to various aquatic organisms. nih.gov Interestingly, studies on hydroxylated quinolines suggest that hydroxylation can lead to a detoxification in terms of genotoxicity. nih.gov However, many hydroxylated derivatives still exhibit toxicity to organisms like Daphnia magna. nih.gov The presence of chlorine atoms in this compound adds another layer of complexity to its toxicological profile. Chlorinated aromatic compounds are often of greater environmental concern due to their potential for increased toxicity and persistence.

Assessing the full ecological footprint would require standardized ecotoxicity tests on a range of representative organisms, including algae, invertebrates, and fish. nih.govnih.gov Furthermore, the potential for bioaccumulation, which is the buildup of a substance in an organism, would need to be evaluated. The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (LogP), can be an indicator of its bioaccumulation potential. Without experimental data, the precise ecological risk posed by this compound remains speculative.

Bioremediation Potential:

Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site. epa.govaskesa.com The potential for bioremediation of sites contaminated with this compound would depend on the existence and activity of microorganisms capable of its degradation.

As mentioned, several bacterial strains can degrade the basic quinoline structure. nih.govresearchgate.netepa.gov The key to bioremediating chlorinated quinolines would be to find or engineer microorganisms that possess the necessary dehalogenase enzymes to cleave the carbon-chlorine bonds, in addition to the enzymes for breaking down the aromatic rings. Bioaugmentation, which is the introduction of specific microorganisms to a contaminated site, has been shown to be an effective strategy for the bioremediation of quinoline-contaminated soil. researchgate.netresearchgate.netnih.gov A similar approach could potentially be developed for chlorinated quinolines.

Another strategy, biostimulation, involves modifying the environment to stimulate existing bacteria to perform remediation. askesa.com This could involve the addition of nutrients or electron donors to enhance the growth and activity of indigenous microorganisms capable of degrading the target compound.

| Microorganism Genus | Relevance to Quinoline Degradation | Potential for this compound Bioremediation |

| Bacillus | Capable of degrading quinoline. researchgate.net | May have some degradation capability, but likely limited by the chlorine atoms. |

| Burkholderia | Known to degrade quinoline in soil. researchgate.netresearchgate.net | Potential candidate for bioaugmentation if it can handle chlorinated structures. |

| Comamonas | Involved in the aerobic degradation of quinoline. epa.gov | Its enzymatic machinery would need to overcome the chlorinated rings. |

| Pseudomonas | Several species can degrade quinoline. epa.gov | A versatile genus that might contain strains with dehalogenase activity. |

| Rhodococcus | Shows robust degradation of quinoline. nih.govepa.gov | Known for its diverse metabolic capabilities, making it a promising candidate for research. |

Interactive Data Table: Microbial Genera with Potential for Bioremediation This table lists microbial genera known to degrade quinoline, which could be investigated for their potential to remediate sites contaminated with this compound.

Future Directions and Emerging Research Areas

Design and Synthesis of Novel 5,7-Dichloro-4-hydroxyquinoline Scaffolds

The inherent versatility of the quinoline (B57606) ring system provides a fertile ground for the design and synthesis of novel molecular scaffolds with enhanced or entirely new biological activities. nih.gov The concept of "privileged structures," scaffolds that can bind to multiple biological targets, is particularly relevant to quinoline derivatives. unife.it Future research will likely focus on the strategic modification of the this compound core to create analogues with improved efficacy and selectivity.

Key areas of exploration in the synthesis of novel scaffolds include:

Molecular Hybridization: This strategy involves combining the this compound moiety with other pharmacologically active fragments to create hybrid molecules with synergistic or dual-action therapeutic effects. For instance, linking a chalcone (B49325) fragment to the quinoline scaffold has been shown to produce novel compounds with potent anticancer activity. mdpi.com

Substitution and Functionalization: Introducing various substituents at different positions on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. Researchers are exploring modifications at various positions, such as the C-3 and C-6 positions, to enhance target specificity and potency. nih.gov For example, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives has been investigated for their antiviral properties. nih.gov

Development of Diverse Structural Derivatives: The creation of a library of structurally diverse derivatives allows for comprehensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for the desired biological effects and for guiding the rational design of more potent and selective compounds. arabjchem.org

| Research Focus | Example | Reference |

| Molecular Hybridization | Linking chalcone fragment to the quinoline scaffold for anticancer activity. | mdpi.com |

| Substitution and Functionalization | Synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline for antiviral activity. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Analysis of antiproliferative data of quinoline compounds to understand ligand-protein interactions. | nih.gov |

Development of Targeted Drug Delivery Systems Utilizing the Quinoline Moiety

A significant challenge in chemotherapy is the non-specific toxicity of anticancer agents, which can lead to severe side effects. Targeted drug delivery systems aim to overcome this limitation by selectively delivering therapeutic agents to cancer cells while minimizing exposure to healthy tissues. The quinoline moiety, including this compound, can be incorporated into various drug delivery platforms.

Future research in this area is expected to concentrate on:

Liposomal Formulations: Encapsulating quinoline derivatives within liposomes can improve their solubility and facilitate targeted delivery. nih.gov For instance, transferrin-conjugated liposomes have been used to deliver isoquinoline (B145761) derivatives to tumor cells that overexpress the transferrin receptor. nih.govplos.orgilo.org

Nanoparticle-Based Delivery: Nanoparticles offer a versatile platform for targeted drug delivery. Quinoline-based compounds can be loaded into or conjugated with nanoparticles functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on cancer cells.

Prodrug Strategies: Designing prodrugs of this compound that are activated at the tumor site can enhance a drug's therapeutic index. This approach involves modifying the drug molecule so that it is inactive until it reaches the target tissue, where it is converted to its active form by specific enzymes or the local microenvironment.

| Delivery System | Mechanism | Example | Reference |

| Liposomes | Encapsulation to improve solubility and enable targeted delivery via conjugated ligands. | Transferrin-conjugated liposomes for delivering isoquinoline derivatives to tumor cells. | nih.govplos.orgilo.org |